molecular formula C28H29BrN4O3 B11557678 N-{(1E)-3-[(2E)-2-(5-bromo-2-hydroxy-3-methylbenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-3-[(2E)-2-(5-bromo-2-hydroxy-3-methylbenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11557678
M. Wt: 549.5 g/mol
InChI Key: SJXVERWVTARMKN-WNIKTKSOSA-N
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Description

N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a brominated phenol, a hydrazinecarbonyl group, and a diethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps. One common method includes the condensation of 5-bromo-2-hydroxy-3-methylbenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then reacted with 4-(diethylamino)benzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while reduction of the hydrazone group produces hydrazine derivatives .

Scientific Research Applications

N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the brominated phenol moiety may interact with cellular signaling pathways, modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of a brominated phenol, a hydrazone group, and a diethylamino phenyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds .

Properties

Molecular Formula

C28H29BrN4O3

Molecular Weight

549.5 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C28H29BrN4O3/c1-4-33(5-2)24-13-11-20(12-14-24)16-25(31-27(35)21-9-7-6-8-10-21)28(36)32-30-18-22-17-23(29)15-19(3)26(22)34/h6-18,34H,4-5H2,1-3H3,(H,31,35)(H,32,36)/b25-16+,30-18+

InChI Key

SJXVERWVTARMKN-WNIKTKSOSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C(=CC(=C2)Br)C)O)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C(=CC(=C2)Br)C)O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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